molecular formula C21H31ClN2O3S B11347943 1-[(3-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

Cat. No.: B11347943
M. Wt: 427.0 g/mol
InChI Key: MMJUIRIUCDMAAD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclooctyl group, and a methanesulfonyl chloride moiety attached to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of solvents like tetrahydrofuran (THF) and reagents such as butylamine can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-Butyl-(3-chlorophenyl)methanesulfonamide: Another related compound with similar structural features.

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring, cyclooctyl group, and methanesulfonyl chloride moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C21H31ClN2O3S

Molecular Weight

427.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S/c22-19-8-6-7-17(15-19)16-28(26,27)24-13-11-18(12-14-24)21(25)23-20-9-4-2-1-3-5-10-20/h6-8,15,18,20H,1-5,9-14,16H2,(H,23,25)

InChI Key

MMJUIRIUCDMAAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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